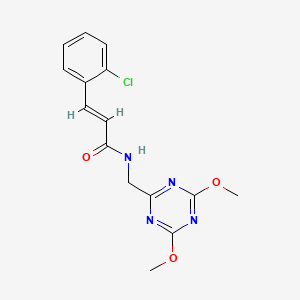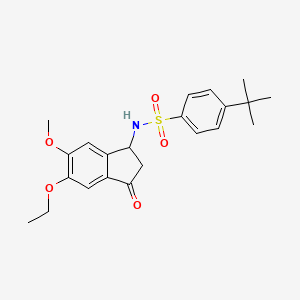![molecular formula C8H6FN3S2 B2928469 5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 852400-49-8](/img/structure/B2928469.png)
5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer and Neuroprotective Activities
One significant area of application for derivatives of this compound is in anticancer and neuroprotective treatments. Studies have shown that certain derivatives exhibit potent anticancer activities against tumor cells derived from cancers of the nervous system and peripheral cancers including colon adenocarcinoma and lung carcinoma. These compounds were found to inhibit cell proliferation and migration while exerting a trophic effect in neuronal cell culture without affecting the viability of normal cells. Furthermore, they displayed neuroprotective activity in neuronal cultures exposed to neurotoxic agents, suggesting their potential utility in neuroprotection and cancer therapy (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Spectroscopic and Aggregation Studies
Another application involves the use of 1,3,4-thiadiazole derivatives in spectroscopic studies and investigations into molecular aggregation. These studies have revealed dual fluorescence effects in certain derivatives, which are influenced by specific molecular aggregation and substituent-related phenomena. This suggests their potential as fluorescence probes in molecular biology and medicine, helping in the visualization and study of biological processes at the molecular level (Budziak et al., 2019).
Antibacterial Agent Design
The structural and electronic properties of 1,3,4-thiadiazole derivatives have been harnessed in designing new antibacterial agents. By utilizing molecular connectivity and geometric configuration approaches, researchers have synthesized new derivatives showing potent antibacterial activity against both gram-positive and gram-negative bacterial strains. This indicates the potential of these compounds in developing new antibacterial drugs (Yusuf, Khan, Khan, & Ahmed, 2017).
Fluorescence Probes and Pharmaceutical Applications
Further research into the fluorescence properties and biological activity of selected 1,3,4-thiadiazole derivatives has demonstrated their utility as fluorescence probes or potential pharmaceuticals. The observed dual fluorescence emission, along with the pharmacological potential demonstrated in antimycotic properties, underscores their applicability in developing diagnostic tools and therapeutic agents (Budziak et al., 2019).
Corrosion Inhibition
Moreover, some derivatives of 1,3,4-thiadiazole have been studied for their corrosion inhibition properties. Experimental and computational studies have shown that these compounds can serve as effective corrosion inhibitors for metals in acidic environments, indicating their industrial applications in protecting metal surfaces (Attou et al., 2020).
Zukünftige Richtungen
The future directions of research on “5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol” and related compounds could involve further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, their potential applications in treating diseases, particularly infectious diseases and cancer, could be a focus of future research .
Eigenschaften
IUPAC Name |
5-(3-fluoroanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S2/c9-5-2-1-3-6(4-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHTJMIYMLUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)
![5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2928395.png)

![N-benzyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2928397.png)

![(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2928400.png)


![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2928404.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2928406.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2928409.png)
